((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate
Brand Name: Vulcanchem
CAS No.: 122567-97-9
VCID: VC21097601
InChI: InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3
Molecular Formula: C17H16N2O5
Molecular Weight: 328.32 g/mol

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate

CAS No.: 122567-97-9

Cat. No.: VC21097601

Molecular Formula: C17H16N2O5

Molecular Weight: 328.32 g/mol

* For research use only. Not for human or veterinary use.

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate - 122567-97-9

Specification

CAS No. 122567-97-9
Molecular Formula C17H16N2O5
Molecular Weight 328.32 g/mol
IUPAC Name [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate
Standard InChI InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
Standard InChI Key BKZQWZPYZIYYAQ-UONOGXRCSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3
SMILES CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate is a complex organic molecule with specific stereochemistry. The compound features a pyrimidine ring connected to a dihydrofuran moiety with benzoate ester functionality. The stereochemistry at positions 2 and 5 of the dihydrofuran ring is crucial for its biological activity and synthetic utility.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical properties that are important for its applications and handling requirements. These key properties are summarized in Table 1.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₅
Molecular Weight328.32 g/mol
CAS Number122567-97-9
Physical StateSolid
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area84.9 Ų
Defined Atom Stereocenter Count2

The compound contains a relatively balanced hydrophilic-lipophilic profile with a moderate XLogP3 value of 1.4, suggesting reasonable membrane permeability while maintaining sufficient water solubility. The presence of five hydrogen bond acceptors and one hydrogen bond donor contributes to its interaction potential with biological targets.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogues, which reflects its complex structure and various applications.

Synonyms and Alternative Names

Several alternative names exist for this compound, providing different perspectives on its structure and applications:

Table 2: Alternative Names and Identifiers

Name/IdentifierTypeSource
5'-benzoyl-D4TSynonym
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoateSystematic name
5'-Benzoyl-2',3'-dideoxy-2',3'-didehydrothymidineSynonym
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoateIUPAC name
DTXSID20153648DSSTox Substance ID
BKZQWZPYZIYYAQ-UONOGXRCSA-NInChIKey
MFCD00871194MDL Number

The compound is also identified as "Stavudine Impurity I" in the European Pharmacopoeia, highlighting its relevance in pharmaceutical quality control and regulatory contexts.

Synthesis and Production

The compound serves as a key intermediate in the synthesis of the antiretroviral drug Stavudine (d4T) from 5-methyluridine, as documented in several patents.

Synthetic Pathway

The synthesis of ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate involves a multi-step process starting from 5-methyluridine. Patents by various pharmaceutical companies detail specific methods for its preparation.

The general synthetic approach involves:

  • Protection of the 5'-hydroxyl group of 5-methyluridine with a benzoyl group

  • Bromination at the 2' position

  • Elimination reaction to form the 2',3'-unsaturated system

  • Selective deprotection to yield the target compound

The process improvements described in the patents focus on optimizing reaction conditions, solvent selection, and purification methods to achieve higher yields and purity.

Production Considerations

Applications and Uses

The primary significance of ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate lies in its role in pharmaceutical research and development.

Pharmaceutical Intermediate

The compound is a critical intermediate in the synthesis of Stavudine (d4T), an antiretroviral medication used in the treatment of HIV/AIDS. As an intermediate, it serves as a protected precursor that allows for specific chemical transformations while preserving the essential stereochemistry needed for biological activity.

Research Applications

Beyond its role in Stavudine synthesis, the compound is classified as a "Protein Degrader Building Block" according to some chemical suppliers, suggesting potential applications in developing targeted protein degradation therapies, an emerging area in drug discovery. This application leverages its structural features to facilitate the development of molecules that can selectively degrade disease-causing proteins.

CategoryInformationSource
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage RecommendationsInert atmosphere, Room Temperature

Research Context and Significance

The compound's primary significance stems from its role in antiretroviral therapy development, particularly as part of the synthetic pathway for Stavudine.

Historical Context

Stavudine (d4T) was one of the early nucleoside reverse transcriptase inhibitors (NRTIs) approved for HIV treatment. The development of efficient synthetic routes for this drug, including those utilizing ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate as an intermediate, represented significant advances in antiviral medicinal chemistry.

The patents related to its synthesis emerged primarily in the mid-1990s, a critical period in HIV drug development when researchers were working to improve production methods for antiretroviral medications to make them more accessible globally.

Current Research Applications

Beyond its historical role in Stavudine synthesis, current research interest in this compound includes:

  • Development of improved synthetic methodologies for nucleoside analogs

  • Exploration of its potential in targeted protein degradation approaches

  • Use as a reference standard for pharmaceutical quality control

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator